2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid is a complex organic compound with the molecular formula C13H13N3O4S and a molecular weight of 307.33 g/mol . This compound is characterized by its unique structure, which includes amino, benzamido, methoxy, and sulfonic acid functional groups. It is primarily used in research and industrial applications due to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-aminobenzoic acid to form the benzamido derivative.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(4-aminobenzamido)benzenesulfonic acid: Similar structure but lacks the methoxy group.
4-Aminobenzamidine dihydrochloride: Contains an amidine group instead of the benzamido group.
2-Amino-4-methoxybenzenesulfonic acid: Similar structure but lacks the benzamido group.
Uniqueness
2-Amino-5-(4-aminobenzamido)-4-methoxybenzene-1-sulfonic acid is unique due to the presence of both benzamido and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Eigenschaften
CAS-Nummer |
634584-38-6 |
---|---|
Molekularformel |
C14H15N3O5S |
Molekulargewicht |
337.35 g/mol |
IUPAC-Name |
2-amino-5-[(4-aminobenzoyl)amino]-4-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O5S/c1-22-12-6-10(16)13(23(19,20)21)7-11(12)17-14(18)8-2-4-9(15)5-3-8/h2-7H,15-16H2,1H3,(H,17,18)(H,19,20,21) |
InChI-Schlüssel |
CXKONONDUWZMTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)O)NC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.